AhR Agonist vs Antagonist: 7-Methoxy vs 5-Methoxy
In a direct head-to-head screen of 22 methylated and methoxylated indoles, 7-methoxyindole (the core of the target compound) acted as a potent AhR agonist with an efficacy (EMAX) of 80% relative to 5 nM dioxin [1]. This same study identified that the 5-methoxy positional isomer (3-Me-indole) functions as an antagonist with an IC50 of 19 μM [1]. This stark functional divergence is due to the 7-methoxy group's ability to occupy a specific sub-pocket in the AhR binding domain and enable synergistic interactions with co-ligands [1].
| Evidence Dimension | AhR Agonist Efficacy (EMAX) |
|---|---|
| Target Compound Data | 80% EMAX (relative to 5 nM dioxin) |
| Comparator Or Baseline | 5-Methoxyindole (analog): 19 μM IC50 (antagonist) |
| Quantified Difference | Target is a potent agonist; comparator is an antagonist with a 19 μM IC50 |
| Conditions | Reporter gene assay in AZ-AHR transgenic human cells |
Why This Matters
This functional dichotomy confirms that the 7-methoxy group is essential for AhR activation, making this compound indispensable for research aimed at understanding AhR biology or developing AhR-targeted therapies.
- [1] Stepankova, M., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology. DOI: 10.1124/mol.118.112136. View Source
